[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile
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Overview
Description
2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile is a heterocyclic compound that features a pyrimidine ring substituted with amino, chloro, and thioacetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile typically involves the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine with thiourea, followed by the reaction with chloroacetonitrile. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for 2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Oxidation and Reduction: The thioacetonitrile group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Condensation Reactions: Acid or base catalysts in an organic solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Sulfoxides and Sulfones: Formed from oxidation of the thioacetonitrile group.
Thiols: Formed from reduction of the thioacetonitrile group.
Scientific Research Applications
2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and thioacetonitrile groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile.
2-Amino-4-chloro-6-methylpyrimidine: Used as a nitrification inhibitor and studied for its proton donor ability.
5,6-Disubstituted 2-aminopyrimidin-4(3H)-ones: Known for their antiviral and antitumor activities.
Uniqueness
2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile is unique due to the presence of both amino and thioacetonitrile groups on the pyrimidine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
19144-84-4 |
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Molecular Formula |
C6H5ClN4S |
Molecular Weight |
200.65 g/mol |
IUPAC Name |
2-(5-amino-6-chloropyrimidin-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C6H5ClN4S/c7-5-4(9)6(11-3-10-5)12-2-1-8/h3H,2,9H2 |
InChI Key |
UYRMJHQMBDPPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N)SCC#N |
Origin of Product |
United States |
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